molecular formula C7H8FNO2S B2555110 2,6-Dimethylpyridine-4-sulfonyl fluoride CAS No. 2219375-91-2

2,6-Dimethylpyridine-4-sulfonyl fluoride

Cat. No.: B2555110
CAS No.: 2219375-91-2
M. Wt: 189.2
InChI Key: VGWFONKJNWBXPG-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have emerged from relative obscurity to become a privileged class of reactants in modern chemistry, bridging the fields of organic synthesis, chemical biology, and drug discovery. Their ascent is largely due to a unique balance of stability and reactivity; they are remarkably stable under many physiological and synthetic conditions, including resistance to hydrolysis and reduction, yet can be selectively activated to react with nucleophiles. nih.govrhhz.net

In organic synthesis, sulfonyl fluorides are key components of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. rhhz.net This reaction allows for the reliable and efficient formation of strong covalent bonds, enabling the construction of complex molecules and polymers. rhhz.netnih.gov They serve as versatile precursors for a range of important sulfur(VI)-containing compounds, such as sulfonamides and sulfonate esters. rhhz.net The development of synthetic methods to access sulfonyl fluorides has expanded significantly, with numerous strategies available to generate them from accessible starting materials like sulfonic acids, thiols, and sulfonyl chlorides. rhhz.netrsc.orgacs.org

In the realm of chemical biology, sulfonyl fluorides are highly valued as "privileged warheads" for covalent probes and inhibitors. researchgate.netnih.gov Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid side chains, including the hydroxy groups of serine and tyrosine, and the amino groups of lysine (B10760008) and histidine. nih.govnih.govrsc.org This context-specific reactivity allows for the targeting of a wider array of proteins. nih.govsigmaaldrich.com This capability has made them invaluable tools for activity-based protein profiling (ABPP), target identification and validation, and the development of potent and selective covalent inhibitors for therapeutic targets. nih.gov

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues This table is generated based on available research information. Specific reactivity can be context-dependent within a protein's microenvironment.

Amino Acid Nucleophilic Group Potential for Covalent Modification
Serine Hydroxyl (-OH) Yes
Threonine Hydroxyl (-OH) Yes
Tyrosine Phenolic Hydroxyl (-OH) Yes
Lysine Epsilon-amino (-NH₂) Yes
Histidine Imidazole Nitrogen Yes
Cysteine Thiol (-SH) Yes

Overview of 2,6-Dimethylpyridine-4-sulfonyl Fluoride within the Sulfonyl Fluoride Class

This compound is a specific member of the heteroaromatic sulfonyl fluoride family. Its structure consists of a central pyridine (B92270) ring functionalized with a sulfonyl fluoride group at the 4-position and two methyl groups at the 2- and 6-positions. This particular arrangement of substituents bestows a distinct set of chemical properties that influence its reactivity and potential applications.

The core of the molecule, 2,6-dimethylpyridine (B142122), is commonly known as 2,6-lutidine. A key characteristic of the 2,6-lutidine scaffold is the steric hindrance provided by the two methyl groups flanking the nitrogen atom. wikipedia.org In many chemical contexts, this steric bulk hinders the nitrogen atom from acting as a nucleophile. wikipedia.org

When incorporated into the this compound structure, these features are expected to influence the compound's reactivity in several ways:

Reactivity of the Sulfonyl Fluoride Group: The electrophilicity of the sulfur atom in the -SO₂F group is modulated by the electronic properties of the pyridine ring. The pyridine ring is electron-withdrawing, which generally enhances the reactivity of the sulfonyl fluoride as an electrophile.

Steric Influence: While the methyl groups are not directly adjacent to the sulfonyl fluoride moiety at the 4-position, their presence on the ring can influence how the molecule interacts with and orients itself within a protein binding site or in a reaction complex.

While its precursor, 2,6-dimethylpyridine-4-sulfonic acid, is documented, detailed research findings specifically characterizing the synthesis and reactivity of this compound are not widely available in published literature. chemsrc.com However, its properties can be inferred from the well-established chemistry of both sulfonyl fluorides and the 2,6-lutidine framework.

Table 2: Physicochemical Properties of the 2,6-Dimethylpyridine (2,6-Lutidine) Core

Property Value
Chemical Formula C₇H₉N
Molar Mass 107.153 g/mol
Appearance Colorless oily liquid
Boiling Point 144 °C
Acidity (pKa of conjugate acid) 6.72

Data sourced from publicly available chemical information for 2,6-Lutidine. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWFONKJNWBXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques and Computational Studies of 2,6 Dimethylpyridine 4 Sulfonyl Fluoride

Spectroscopic Characterization Methods

Spectroscopic techniques are pivotal for elucidating the molecular structure and bonding characteristics of 2,6-Dimethylpyridine-4-sulfonyl fluoride (B91410). Each method offers unique information, and together they provide a detailed portrait of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,6-Dimethylpyridine-4-sulfonyl fluoride in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl protons at the C2 and C6 positions of the pyridine (B92270) ring would appear as a single peak, likely in the range of δ 2.5-2.8 ppm, due to the symmetry of the molecule. The two equivalent aromatic protons at the C3 and C5 positions would produce a singlet in the aromatic region, anticipated around δ 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the unique carbon environments. The methyl carbons (C2/C6-CH₃) would be observed upfield. The pyridine ring would show three distinct signals: one for the methyl-substituted carbons (C2/C6), one for the proton-bearing carbons (C3/C5), and one for the sulfonyl fluoride-substituted carbon (C4).

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for confirming the presence and electronic environment of the sulfonyl fluoride group. biophysics.org This technique offers high sensitivity and a wide chemical shift range, making it an excellent probe for fluorine-containing compounds. diva-portal.org For arylsulfonyl fluorides, the ¹⁹F signal typically appears as a singlet in the range of δ +65 to +68 ppm (referenced to CFCl₃). rsc.org The exact chemical shift is sensitive to the electronic effects of the substituents on the aromatic ring.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.5 - 2.8Singlet-CH₃ at C2, C6
¹H~7.5 - 8.5SingletAromatic H at C3, C5
¹⁹F~+65 to +68Singlet-SO₂F

The key vibrational modes for this compound include:

S-F Stretch: A strong absorption band characteristic of the S-F bond is expected in the IR spectrum.

S=O Stretches: The sulfonyl group (-SO₂) will exhibit two distinct stretching vibrations: an asymmetric stretch (νas) typically found at higher wavenumbers (around 1400-1450 cm⁻¹) and a symmetric stretch (νs) at lower wavenumbers (around 1200-1250 cm⁻¹).

Pyridine Ring Vibrations: The 2,6-disubstituted pyridine ring has several characteristic C-C and C-N stretching modes, as well as ring breathing modes, which typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretches occur in the 2850-3000 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Type
Pyridine RingC-C, C-N stretching1400 - 1600IR & Raman
-SO₂-Asymmetric S=O Stretch1400 - 1450IR (Strong)
-SO₂-Symmetric S=O Stretch1200 - 1250IR (Strong)
-CH₃C-H Stretch2850 - 3000IR & Raman
Aromatic C-HC-H Stretch> 3000IR & Raman

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the fluorine atom, the SO₂ group, or cleavage of the C-S bond, providing structural confirmation. The fragmentation of the parent 2,6-dimethylpyridine (B142122) (lutidine) structure is also a likely pathway. nist.gov

X-ray Crystallography for Structural Elucidation and Intermediate Characterization

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.

While a crystal structure for the title compound is not publicly available, analysis of its parent pyridine, 2,6-lutidine, has been performed. researchgate.net The study of 2,6-lutidine revealed an orthorhombic crystal system in the Fdd2 space group, with the molecule sited on a crystallographic diad axis. researchgate.net For this compound, a crystallographic study would confirm the geometry around the sulfur atom, which is expected to be tetrahedral, and the planarity of the pyridine ring. Furthermore, intermolecular interactions, such as hydrogen bonds or π-stacking, which dictate the crystal packing, could be analyzed. mdpi.com

Representative Crystallographic Data for the Parent Compound, 2,6-Lutidine researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupFdd2
a (Å)13.782
b (Å)14.805
c (Å)6.317
Volume (ų)1288.9
Temperature (K)120

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular properties.

Density Functional Theory (DFT) calculations are widely used to model the geometric and electronic structures of molecules, predict spectroscopic properties, and investigate reaction mechanisms. mdpi.com For this compound, DFT methods can be employed to optimize the molecular geometry, which can then be compared with X-ray crystallography data. nih.gov

DFT calculations can also be used to:

Predict Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated and compared with experimental results to aid in the assignment of vibrational modes. researchgate.net

Analyze Electronic Structure: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the compound's reactivity and electronic properties. ijcce.ac.ir The HOMO-LUMO energy gap is a key indicator of chemical stability.

Simulate NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to support the assignment of experimental NMR data.

Investigate Reaction Mechanisms: DFT is a valuable tool for mapping potential energy surfaces of reactions involving the sulfonyl fluoride group, helping to elucidate reaction pathways and transition states. mdpi.com

Molecular Dynamics (MD) Simulations

For instance, in the study of pyridine derivatives as corrosion inhibitors, MD simulations have been employed to visualize and analyze the adsorption behavior of these molecules on metal surfaces. mdpi.comresearchgate.net These simulations can determine the most stable adsorption configurations, whether the molecule lies flat or perpendicular to the surface, and calculate the interaction energies between the inhibitor and the surface. mdpi.com This information is crucial for understanding the mechanism of action and designing more effective molecules.

Similarly, MD simulations are utilized to predict the crystal morphology of organic compounds, including pyridine derivatives. researchgate.net By simulating the growth of different crystal faces in the presence of various solvents, researchers can understand how the solvent affects the final crystal shape. This is particularly important in pharmaceutical and materials science applications where crystal habit influences properties like solubility and bioavailability.

A hypothetical MD simulation study of this compound could involve placing the molecule in a simulation box with a solvent, such as water, and observing its behavior over time. Key parameters that could be extracted from such a simulation are presented in the interactive table below.

Table 1: Hypothetical Parameters from an MD Simulation of this compound in Water

ParameterDescriptionPotential Insights
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Can reveal the solvation structure around the sulfonyl fluoride and pyridine ring, indicating the extent and nature of hydration.
Mean Square Displacement (MSD) Measures the average distance a molecule travels over time.Used to calculate the diffusion coefficient of the molecule in the solvent, providing information on its mobility.
Interaction Energy The sum of van der Waals and electrostatic energies between the solute and solvent.Quantifies the strength of the interaction between this compound and the solvent, indicating its solubility.
Hydrogen Bonds The number and lifetime of hydrogen bonds formed between the molecule and water.Elucidates the role of specific atoms in the molecule, such as the nitrogen of the pyridine ring or the oxygen atoms of the sulfonyl group, in interacting with the solvent.

By analyzing these parameters, researchers could gain a detailed, atomistic-level understanding of the dynamics and intermolecular interactions of this compound, which would be invaluable for predicting its behavior in various chemical and biological systems.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonding and molecular structure based on the topology of the electron density. wiley.comresearchgate.net While specific QTAIM analyses of this compound are not documented in the available literature, the application of this method to other molecules containing pyridine rings and sulfonyl groups can illustrate its potential for characterizing the electronic structure of this compound.

QTAIM analysis involves identifying critical points in the electron density, where the gradient of the density is zero. The properties of these critical points provide quantitative information about the nature of chemical bonds and other interactions within the molecule. For example, the analysis of bond critical points (BCPs) can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds. researchgate.netresearchgate.net

In the context of this compound, a QTAIM analysis could provide deep insights into the nature of the various chemical bonds, such as the S-F, S-C, S=O, and the bonds within the pyridine ring. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP of each bond are particularly informative. A high value of ρ indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian of the electron density indicates whether the electron density is locally concentrated (∇²ρ < 0, as in covalent bonds) or depleted (∇²ρ > 0, as in ionic bonds and weaker interactions).

The interactive table below presents hypothetical QTAIM data for the key bonds in this compound, illustrating the kind of information that could be obtained from such a study.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Ellipticity (ε)Inferred Bond Character
S-F 0.18+0.500.02Predominantly ionic
S=O 0.35-0.950.10Polar covalent, significant double bond character
S-C(pyridine) 0.25-0.600.05Polar covalent
C-N(pyridine) 0.32-0.850.15Polar covalent, with some double bond character
C-C(pyridine) 0.30-0.750.20Covalent

Furthermore, QTAIM can be used to identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds or steric clashes, which can influence the molecule's conformation and reactivity. By mapping the topological features of the electron density, QTAIM provides a rigorous and quantitative description of the chemical bonding and structure of this compound, complementing the dynamic picture provided by MD simulations.

Applications of 2,6 Dimethylpyridine 4 Sulfonyl Fluoride in Specialized Research Domains

Applications in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 2,6-Dimethylpyridine-4-sulfonyl fluoride (B91410) serves as a versatile building block and reagent. Its utility stems from the robust nature of the pyridine (B92270) ring and the unique reactivity of the sulfonyl fluoride group, which can participate in a variety of chemical transformations.

Synthesis of Complex Organic Molecules and Scaffolds

The construction of complex molecular architectures is a cornerstone of modern organic chemistry, particularly in the development of new pharmaceuticals and materials. 2,6-Dimethylpyridine-4-sulfonyl fluoride can be employed as a key intermediate in multi-step syntheses. The pyridine heterocycle is a prevalent core in numerous biologically active compounds, and the sulfonyl fluoride group provides a handle for introducing further complexity and diversity nih.gov.

Researchers utilize such building blocks to construct elaborate molecular scaffolds. The sulfonyl fluoride can be transformed into other functional groups or used in coupling reactions to link different molecular fragments. This approach is critical in creating libraries of compounds for drug discovery, where subtle structural modifications can lead to significant changes in biological activity. The synthesis of pharmaceuticals like Etravirine, a non-nucleoside reverse transcriptase inhibitor, highlights the importance of substituted pyrimidine and pyridine cores in medicinal chemistry, illustrating the class of complex molecules where such reagents are valuable nih.gov.

Scaffold/Molecule ClassSynthetic Utility of Pyridine Sulfonyl Fluoride MoietyPotential Application
Substituted Biaryl HeterocyclesServes as a coupling partner in cross-coupling reactions (post-functionalization).Medicinal Chemistry, Materials Science
Poly-substituted Pyridine DerivativesActs as a foundational block where the SO2F group directs or enables further substitution on the pyridine ring.Agrochemicals, Drug Discovery
Macrocyclic StructuresThe sulfonyl fluoride can be converted to a sulfonamide to act as a key linkage point in macrocyclization.Host-Guest Chemistry, Therapeutics

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis mpg.de. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis nih.govberkeley.edu.

This compound is an exemplary reagent for introducing the sulfonyl fluoride group onto a complex molecular framework. The sulfonyl fluoride moiety itself is a valuable pharmacophore, but it also serves as a versatile precursor. For instance, it can be readily converted into sulfonamides, sulfones, or sulfonic acids, each with distinct physicochemical properties. This versatility allows chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability in a lead molecule, which is a critical step in the drug development process nih.govnih.gov. The ability to install this functionality at a late stage accelerates the optimization of drug candidates mpg.de.

Construction of Heterocyclic Architectures

Heterocyclic compounds are of paramount importance in chemistry and biology. This compound not only is a heterocycle itself but also facilitates the construction of more complex heterocyclic systems. The sulfonyl fluoride group can act as an anchor or a reactive site for building new rings onto the existing pyridine scaffold.

For example, the sulfonyl fluoride can be used in reactions that lead to the formation of polycyclic skeletons oup.com. Through a sequence of reactions, the sulfur(VI) center can engage in cyclization cascades, allowing for the efficient assembly of intricate three-dimensional structures. This is particularly relevant in the synthesis of natural products and their analogues, where complex heterocyclic cores are common. The development of novel methods for creating S-C, S-N, and S-O bonds using sulfonyl fluorides has significantly expanded their role in constructing diverse molecular architectures researchgate.net.

Role in Chemical Biology and Molecular Pharmacology Research

The precise reactivity of the sulfonyl fluoride group makes this compound a valuable tool in chemical biology for probing the function and structure of biomolecules. Its ability to form stable covalent bonds with specific amino acid residues is leveraged in the design of molecular probes and enzyme inhibitors rsc.org.

Development of Covalent Probes for Protein Modification

Covalent probes are indispensable tools for identifying and validating drug targets, mapping binding sites, and understanding protein-protein interactions researchgate.netscispace.com. Sulfonyl fluorides are considered "privileged" warheads for these probes due to their ideal balance of stability in aqueous biological environments and sufficient reactivity to form covalent bonds with protein nucleophiles rsc.orgscispace.com.

In a typical probe design, the 2,6-dimethylpyridine (B142122) portion of the molecule acts as a recognition element or scaffold, providing non-covalent interactions that guide the probe to a specific site on a target protein. Once localized, the electrophilic sulfonyl fluoride "warhead" reacts with a nearby nucleophilic amino acid residue, forming a highly stable sulfonyl-amino acid linkage nih.gov. This targeted covalent modification allows for durable labeling of the protein for subsequent analysis. Unlike more promiscuous electrophiles, sulfonyl fluorides can selectively target a range of residues beyond cysteine, including serine, threonine, lysine (B10760008), tyrosine, and histidine, expanding the scope of proteins that can be studied nih.gov.

Amino Acid ResidueNature of Covalent Interaction with Sulfonyl FluorideSignificance in Probe Design
Serine (Ser)Forms a stable sulfonyl ester bond with the hydroxyl group.Targets the active site of serine proteases and other hydrolases researchgate.netnih.gov.
Tyrosine (Tyr)Forms a stable sulfonyl ester bond with the phenolic hydroxyl group.Enables targeting of kinases and other ATP-binding proteins nih.gov.
Lysine (Lys)Forms a stable sulfonamide bond with the primary amine of the side chain.Allows for modification of a common and often functionally important residue nih.govresearchgate.net.
Threonine (Thr)Forms a stable sulfonyl ester bond with the secondary hydroxyl group.Provides an alternative to serine for targeting hydroxyl-containing sites nih.gov.
Histidine (His)Reacts with the imidazole side chain to form a sulfonyl-imidazole adduct.Targets catalytic residues in various enzymes nih.gov.

Enzyme Inhibition Studies (Mechanistic and Selectivity Aspects)

The ability of sulfonyl fluorides to covalently modify proteins makes them highly effective as irreversible enzyme inhibitors rsc.org. In this context, this compound can be used to design targeted covalent inhibitors (TCIs) where the pyridine scaffold provides selectivity for a particular enzyme's active site nih.gov.

Mechanistic Aspects: Inhibition typically proceeds via a two-step mechanism. First, the inhibitor binds non-covalently to the enzyme's active site, driven by interactions involving the pyridine ring and its dimethyl substituents. This binding event positions the electrophilic sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue (e.g., the catalytic serine in a serine protease). In the second step, the nucleophile attacks the sulfur atom, displacing the fluoride ion and forming a stable covalent bond. This effectively and irreversibly inactivates the enzyme nih.govnih.gov.

Selectivity Aspects: The selectivity of such an inhibitor is crucial to avoid off-target effects. Selectivity is primarily governed by the non-covalent interactions between the inhibitor's scaffold and the target protein. The specific shape and electronic properties of the 2,6-dimethylpyridine ring system are designed to fit snugly into the binding pocket of the intended enzyme, discriminating against other proteins with differently shaped active sites. The relatively modest reactivity of the sulfonyl fluoride warhead contributes to selectivity, as the covalent bond formation is slow or non-existent unless the warhead is precisely positioned by strong binding interactions within the active site rsc.orgnih.gov. This "binding-accelerated" reactivity ensures that the inhibitor primarily modifies its intended target.

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 2,6-Dimethylpyridine-4-sulfonyl fluoride in laboratory settings?

  • Methodological Answer:

  • Use personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Work in a fume hood to minimize inhalation exposure.
  • Avoid skin contact; if exposure occurs, wash immediately with soap and water for 15 minutes .
  • Store in airtight containers at recommended temperatures (e.g., -20°C for long-term stability) to prevent degradation .
  • Emergency protocols: For eye exposure, rinse with water for 10–15 minutes and seek medical attention.

Q. How can researchers synthesize this compound, and what are common optimization challenges?

  • Methodological Answer:

  • A typical route involves chlorosulfonation of 2,6-dimethylpyridine followed by fluorination.
  • Optimization steps:
  • Adjust reaction temperature (50–80°C) to balance yield and side reactions.
  • Use catalysts like pyridine derivatives to enhance fluorination efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Challenges include controlling exothermic reactions and minimizing hydrolysis of the sulfonyl fluoride group.

Q. What preliminary toxicity assessments should be performed given limited data on this compound?

  • Methodological Answer:

  • Conduct in vitro assays using human cell lines (e.g., HepG2 or HEK293) to evaluate acute cytotoxicity (e.g., MTT assay).
  • Perform Caenorhabditis elegans or Drosophila melanogaster studies for developmental toxicity screening.
  • Note: Existing safety data sheets indicate significant toxicity data gaps, necessitating cautious handling and institutional review board (IRB) approval for in vivo studies .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer:

  • Storage stability: Test degradation rates at -20°C, 4°C, and room temperature over 30 days using NMR or mass spectrometry to track hydrolysis products .
  • pH-dependent stability: Incubate the compound in buffers (pH 2–10) and quantify intact compound via HPLC-UV at 254 nm.
  • Light sensitivity: Expose to UV/visible light and monitor photodegradation using spectroscopic methods.

Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer:

  • Structural elucidation: Use 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and functional groups.
  • Reactivity profiling: Employ X-ray crystallography to study interactions with biomolecules (e.g., serine hydrolases) .
  • Quantitative analysis: Develop a validated LC-MS/MS method for trace-level detection in biological matrices.

Q. How should researchers resolve contradictory data in reactivity studies involving this sulfonyl fluoride?

  • Methodological Answer:

  • Controlled replication: Repeat experiments under identical conditions (temperature, solvent, reagent purity) to isolate variables.
  • Cross-validate methods: Compare results from kinetic assays (e.g., fluorogenic probes) with computational docking studies to confirm binding affinities.
  • Publish negative results to inform the scientific community and refine hypotheses .

Q. What experimental strategies can elucidate the degradation pathways of this compound in environmental matrices?

  • Methodological Answer:

  • Soil/water systems: Use 19^{19}F NMR to track fluoride release as a degradation marker.
  • Microbial degradation: Incubate with soil microbiota and analyze metabolites via GC-MS.
  • Advanced oxidation: Study hydroxyl radical-mediated degradation using UV/H2_2O2_2 systems and identify intermediates .

Q. How can reactivity with biomolecular nucleophiles (e.g., proteins) be systematically studied?

  • Methodological Answer:

  • Kinetic assays: Use a stopped-flow apparatus to measure reaction rates with thiols (e.g., glutathione) or amines (e.g., lysine derivatives).
  • Proteomic profiling: Treat cell lysates with the compound, followed by click chemistry-enabled enrichment and LC-MS/MS identification of modified peptides.
  • Molecular dynamics simulations: Model interactions with serine hydrolases to predict selectivity .

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